molecular formula C10H18ClNO2 B6345712 Decahydro-isoquinoline-3-carboxylic acid hydrochloride CAS No. 99189-26-1

Decahydro-isoquinoline-3-carboxylic acid hydrochloride

Cat. No.: B6345712
CAS No.: 99189-26-1
M. Wt: 219.71 g/mol
InChI Key: UHPVXZBGHNSXBU-UHFFFAOYSA-N
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Description

Decahydro-isoquinoline-3-carboxylic acid hydrochloride is a synthetic derivative of isoquinoline. It has a molecular formula of C10H18ClNO2 and a molecular weight of 219.71 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decahydro-isoquinoline-3-carboxylic acid hydrochloride typically involves the hydrogenation of isoquinoline derivatives under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and under high pressure of hydrogen gas. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient hydrogenation and conversion of isoquinoline derivatives. The final product is purified through crystallization or other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Decahydro-isoquinoline-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or carboxylic acids, while reduction can produce amines .

Mechanism of Action

The mechanism of action of Decahydro-isoquinoline-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Decahydro-isoquinoline-3-carboxylic acid hydrochloride include:

Uniqueness

This compound is unique due to its fully hydrogenated isoquinoline ring, which imparts specific chemical and biological properties. This makes it distinct from other isoquinoline derivatives and related compounds .

Biological Activity

Decahydro-isoquinoline-3-carboxylic acid hydrochloride, a compound derived from the isoquinoline family, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its fully hydrogenated isoquinoline ring structure, which contributes to its unique chemical and biological properties. Its molecular formula is C10H17NO2C_{10}H_{17}NO_2 with a molecular weight of approximately 183.25 g/mol.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, such as enzymes and receptors involved in various cellular processes. The compound has been shown to modulate the activity of neurotransmitter receptors, particularly those associated with excitatory amino acids, such as AMPA and NMDA receptors .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study highlighted its effectiveness in inhibiting bacterial growth, suggesting potential applications in treating infections caused by resistant strains.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Various studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell signaling pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveModulation of AMPA/NMDA receptor activity

Table 2: Structure-Activity Relationship (SAR)

Compound VariantActivityKey Findings
6-(2-(1H-tetrazol-5-yl)ethyl) variantPotent AMPA antagonistOptimal stereochemistry enhances receptor binding
Non-substituted decahydroisoquinolineLow activityLack of substituents reduces receptor interaction

Case Studies

  • Antimicrobial Efficacy : A study conducted on various strains of bacteria showed that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated strong potential for therapeutic applications against resistant bacterial strains.
  • Cancer Cell Apoptosis : In vitro studies demonstrated that treatment with this compound led to increased levels of reactive oxygen species (ROS) in cancer cells, triggering apoptotic pathways. This suggests a dual mechanism involving both direct cytotoxicity and modulation of cellular signaling pathways related to survival and apoptosis .

Properties

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9;/h7-9,11H,1-6H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPVXZBGHNSXBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CNC(CC2C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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